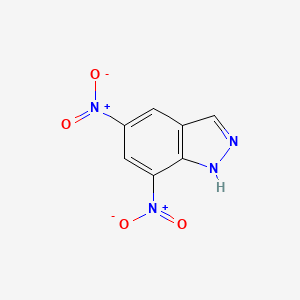
5,7-Dinitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dinitro-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C7H4N4O4 and its molecular weight is 208.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Applications
1. Anticancer Activity
5,7-Dinitro-1H-indazole and its derivatives have been studied for their anticancer properties. Research indicates that nitroindazoles can act as potent inhibitors of nitric oxide synthase isoforms (nNOS, iNOS, and eNOS), which are implicated in various cancer pathways. Specifically, certain nitro-substituted indazoles exhibit selective cytotoxicity against cancer cell lines, making them candidates for further development as anticancer agents .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound possess significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial metabolic processes .
3. Anti-inflammatory Effects
Nitroindazoles are also recognized for their anti-inflammatory properties. They inhibit key inflammatory mediators and enzymes, suggesting potential therapeutic roles in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves several key reactions:
1. Diazotization and Coupling Reactions
The initial step often includes the diazotization of appropriate anilines followed by coupling with suitable indazole derivatives to introduce nitro groups at the 5 and 7 positions. This method allows for the efficient production of various nitroindazole derivatives with controlled substitution patterns .
2. Alkylation Reactions
Alkylation using reagents like 1,2-dibromoethane has been employed to modify the indazole core further. This approach not only enhances the biological activity but also allows for the functionalization of the molecule to tailor its properties for specific applications .
Industrial Applications
1. Corrosion Inhibition
This compound has shown promise as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces can prevent corrosion, making it valuable in the coatings industry .
2. Organic Light Emitting Diodes (OLEDs)
Research indicates that indazole derivatives can serve as components in OLEDs due to their electronic properties. The incorporation of this compound into polymer matrices has been explored for enhancing the performance of OLED devices .
Case Studies
Propiedades
IUPAC Name |
5,7-dinitro-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)5-1-4-3-8-9-7(4)6(2-5)11(14)15/h1-3H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWPPPGZMFBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879029 |
Source


|
| Record name | 5,7-DINITROBENZPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31208-76-1 |
Source


|
| Record name | 5,7-DINITROBENZPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













